molecular formula C21H20BrCl2N5O2 B10882531 N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2,4-dichlorobenzohydrazide

N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2,4-dichlorobenzohydrazide

Cat. No.: B10882531
M. Wt: 525.2 g/mol
InChI Key: DWFZSKRXIBWWLT-UHFFFAOYSA-N
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Description

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2,4-DICHLOROBENZOHYDRAZIDE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Properties

Molecular Formula

C21H20BrCl2N5O2

Molecular Weight

525.2 g/mol

IUPAC Name

N-[5-bromo-2-hydroxy-1-[(4-methylpiperazin-1-yl)methyl]indol-3-yl]imino-2,4-dichlorobenzamide

InChI

InChI=1S/C21H20BrCl2N5O2/c1-27-6-8-28(9-7-27)12-29-18-5-2-13(22)10-16(18)19(21(29)31)25-26-20(30)15-4-3-14(23)11-17(15)24/h2-5,10-11,31H,6-9,12H2,1H3

InChI Key

DWFZSKRXIBWWLT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CN2C3=C(C=C(C=C3)Br)C(=C2O)N=NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2,4-DICHLOROBENZOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques such as crystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced hydrazide derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. This compound, in particular, may be investigated for its interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory properties, making this compound a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic molecules.

Mechanism of Action

The mechanism of action of N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2,4-DICHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, potentially inhibiting or activating them. The piperazine moiety may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-oxo-1,2-dihydro-3H-indole-3-ylidene derivatives: These compounds share the indole core and bromine substituent but differ in other functional groups.

    4-Methylpiperazine derivatives: Compounds with the piperazine moiety but different core structures.

    2,4-Dichlorobenzohydrazide derivatives: Compounds with the hydrazide group but different aromatic cores.

Uniqueness

N’~1~-{5-BROMO-1-[(4-METHYLPIPERAZINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2,4-DICHLOROBENZOHYDRAZIDE is unique due to its combination of the indole core, bromine substituent, piperazine moiety, and hydrazide group. This unique structure may confer specific biological activities and chemical reactivity not observed in other similar compounds.

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